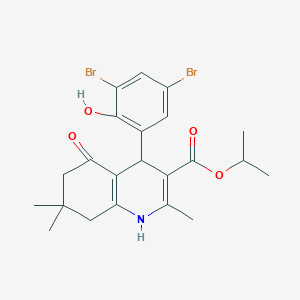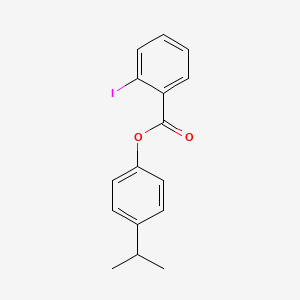
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide), also known as PDPB, is a chemical compound that has been used in scientific research for various purposes.
作用機序
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) acts as an HDAC inhibitor by binding to the catalytic site of HDAC enzymes and preventing them from removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which can result in changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been shown to have a range of biochemical and physiological effects. In cancer cells, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In neurons, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been shown to enhance memory formation and synaptic plasticity. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes. N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) also has a high potency and selectivity compared to other HDAC inhibitors. However, one limitation of using N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research involving N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide). One direction is the development of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)'s potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to elucidate the specific mechanisms underlying N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide)'s effects on gene expression and cellular processes.
合成法
The synthesis of N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) involves the reaction of 2-methylbenzoic acid with 2,5-diaminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified through column chromatography to obtain N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) in high yield and purity.
科学的研究の応用
N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has shown potential as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a role in cancer progression. In neuroscience, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been used to study the role of HDACs in memory formation and synaptic plasticity. In drug discovery, N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(2-methylbenzamide) has been used as a scaffold for the development of novel HDAC inhibitors with improved potency and selectivity.
特性
IUPAC Name |
2-methyl-N-[4-[2-[4-[(2-methylbenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-7-3-5-9-28(21)31(37)35-26-15-11-23(12-16-26)25-19-33-30(34-20-25)24-13-17-27(18-14-24)36-32(38)29-10-6-4-8-22(29)2/h3-20H,1-2H3,(H,35,37)(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRKZFRUMGVTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)
![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)
![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)



![diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)
